[3-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid
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Overview
Description
[3-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a piperidine-1-sulfonyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized with the desired substituents, including the methyl group and the piperidine-1-sulfonyl group.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a hydroboration reaction, where a boron-hydrogen bond is added across an unsaturated bond (alkene or alkyne) on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the hydroboration process .
Chemical Reactions Analysis
Types of Reactions
[3-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules .
Biology and Medicine
Boronic acids are known to interact with biological molecules, making them useful in the design of enzyme inhibitors and other therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable bonds with other molecules makes it a key component in various manufacturing processes .
Mechanism of Action
The mechanism of action of [3-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the methyl and piperidine-1-sulfonyl groups, making it less versatile in certain reactions.
3-Methylphenylboronic Acid: Similar structure but lacks the piperidine-1-sulfonyl group.
5-(Piperidine-1-sulfonyl)phenylboronic Acid: Similar structure but lacks the methyl group.
Uniqueness
The presence of both the methyl group and the piperidine-1-sulfonyl group in [3-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid enhances its reactivity and specificity in various chemical reactions. This makes it a more versatile and valuable reagent compared to its similar counterparts .
Properties
IUPAC Name |
(3-methyl-5-piperidin-1-ylsulfonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-10-7-11(13(15)16)9-12(8-10)19(17,18)14-5-3-2-4-6-14/h7-9,15-16H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAZJBQHVSSLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)S(=O)(=O)N2CCCCC2)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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